![molecular formula C12H17NOS B14648910 S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate CAS No. 51542-16-6](/img/structure/B14648910.png)
S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a dimethylcarbamothioate group attached to a 2,5-dimethylphenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate typically involves the reaction of 2,5-dimethylbenzyl chloride with dimethylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; temperatures ranging from -78°C to room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols); solvents like dichloromethane or ethanol; temperatures ranging from 0-50°C.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted carbamothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can be used to study the inhibition of specific enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Vergleich Mit ähnlichen Verbindungen
- S-[(2,5-Dimethylphenyl)methyl] ethanethioate
- S-[(2,5-Dimethylphenyl)methyl] propanethioate
Comparison: S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and enzyme inhibition profiles, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51542-16-6 |
|---|---|
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
S-[(2,5-dimethylphenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-9-5-6-10(2)11(7-9)8-15-12(14)13(3)4/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
BJSGMLUJTRRVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CSC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

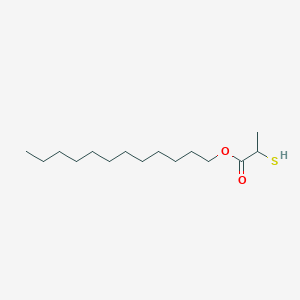
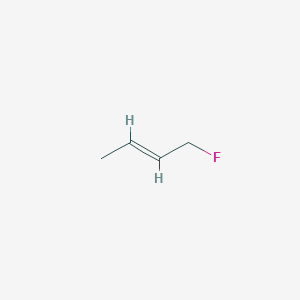
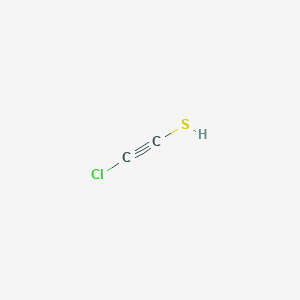
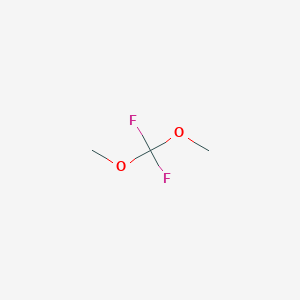
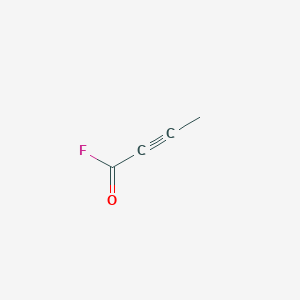
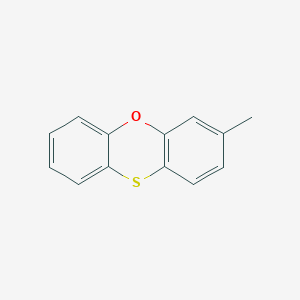
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)

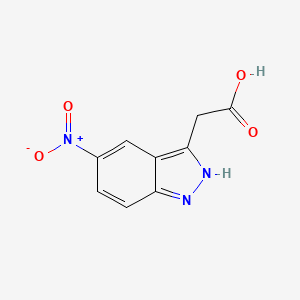
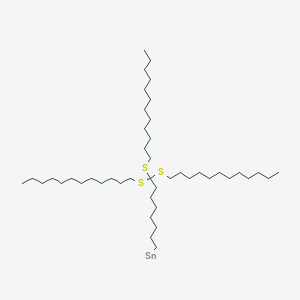
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
